9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

説明

Nomenclature and Classification

Systematic Names :

Classification :

- Stable Isotope-Labeled Compound : Deuterated analog of velnacrine maleate (CAS 118909-22-1).

- Therapeutic Category : Cholinesterase inhibitor (related to tacrine).

| Identifier | Value |

|---|---|

| CAS Number | 1219806-48-0 |

| PubChem CID | 71313298 |

| MDL Number | MFCD00069287 (unlabelled) |

Molecular Formula and Weight Analysis

Molecular Formula :

- Labelled : $$ \text{C}{17}\text{H}{15}\text{D}3\text{N}2\text{O}_5 $$.

- Unlabelled : $$ \text{C}{17}\text{H}{18}\text{N}2\text{O}5 $$ (velnacrine maleate).

Molecular Weight :

Key Difference :

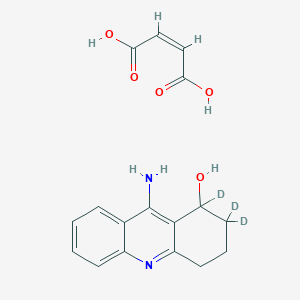

Structural Formula and 2D Representation

Core Structure :

- Acridine Backbone : A tricyclic aromatic system with a tetrahydro ring (positions 1-4).

- Functional Groups :

SMILES Notation :

$$

[2\text{H}]C1([2\text{H}]CC2=NC3=CC=CC=C3C(=C2C1([2\text{H}]O)N)$$.OC(=O)/C=C\C(=O)O $$.

2D Depiction :

Deuteration Pattern and Isotopic Profile

Deuterium Distribution :

- Positions : 1, 2, and 2 (indicated as 1,2,2-trideuterio in IUPAC naming).

- Purpose : Enables precise tracking of metabolic pathways without altering chemical reactivity.

Isotopic Profile :

Crystallographic Properties

Structural Data :

Key Insight :

Comparative Analysis with Non-deuterated Analogues

Functional Equivalence :

特性

IUPAC Name |

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-DPIYXFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation Reaction with Deuterated Cyclohexanone

The core structure is synthesized via a Friedländer-type condensation between 2-aminobenzonitrile and deuterated cyclohexanone (cyclohexanone-d4). This reaction, catalyzed by p-toluenesulfonic acid (PTSA) in xylenes, proceeds under reflux conditions to facilitate azeotropic water removal. The deuterium atoms are introduced at the 1,2,2 positions of the tetrahydroacridine ring through the use of cyclohexanone-d4, ensuring regioselective labeling.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Xylenes |

| Temperature | Reflux (~140°C) |

| Reaction Time | 15–20 hours |

| Deuterium Source | Cyclohexanone-d4 |

The reaction mechanism involves initial imine formation between 2-aminobenzonitrile and cyclohexanone-d4, followed by cyclization and aromatization to yield the deuterated tetrahydroacridine framework. Post-reaction workup includes filtration and neutralization with aqueous sodium hydroxide to isolate the free base.

Isotopic Purity Optimization

Achieving high isotopic purity (>99% deuterium incorporation) requires stringent control over reaction conditions. Excess cyclohexanone-d4 (1.5–2.0 equivalents) ensures complete deuteration at the targeted positions. Residual protonated species are minimized through iterative recrystallization from deuterated solvents like deuterated dichloromethane (CD2Cl2).

Maleate Salt Formation

The deuterated tetrahydroacridine free base is converted to its maleate salt to enhance stability and solubility. This step involves acid-base reaction kinetics tailored to prevent isotopic exchange.

Protonation with Maleic Acid

A stoichiometric ratio of deuterated tacrine free base and maleic acid (1:1 molar ratio) is dissolved in anhydrous ethanol under nitrogen atmosphere. The reaction proceeds at 25–30°C to avoid thermal degradation.

Critical Parameters:

-

Solvent: Anhydrous ethanol (to minimize hydrolysis)

-

Temperature: 25–30°C

-

Stirring Time: 4–6 hours

-

Precipitation: Induced by cooling to 0–5°C

The maleate salt precipitates as a crystalline solid, isolated via vacuum filtration and washed with cold ethanol to remove unreacted maleic acid.

Crystallization and Polymorph Control

Recrystallization from a 3:1 v/v acetonitrile-water mixture yields the thermodynamically stable polymorph of the maleate salt. Slow cooling (0.5°C/min) ensures uniform crystal growth, while seeding with pre-formed crystals prevents amorphous phase formation.

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified via flash chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/methanol (95:5 to 85:15). Deuterated solvents (e.g., CD3OD) maintain isotopic integrity during purification.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d6): Absence of signals at δ 1.2–1.5 ppm confirms deuteration at the 1,2,2 positions.

-

¹³C NMR: Peaks at 22.5 ppm (C-1) and 25.8 ppm (C-2) exhibit splitting due to deuterium coupling.

Mass Spectrometry:

-

High-Resolution MS (HRMS): m/z 333.354 [M+H]⁺ (calculated for C17H15D3N2O5).

-

Isotopic Purity: >99% deuterium incorporation verified via isotopic abundance analysis.

X-ray Diffraction (XRD):

Crystalline structure confirms the Z-configuration of the maleate counterion, with hydrogen bonding between the acridine amine and maleate carboxyl groups.

Applications in Neurological Research

As a deuterated analog, this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying tacrine pharmacokinetics. Its enhanced metabolic stability (via deuterium isotope effects) makes it valuable for studying acetylcholinesterase inhibition dynamics in Alzheimer’s disease models .

化学反応の分析

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group back to a hydroxyl group.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard in analytical chemistry for the study of deuterated compounds.

Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry: The compound is used in the development of new drugs and in the quality control of pharmaceutical products

作用機序

The mechanism of action of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease . The pathways involved include the cholinergic signaling pathway, which is crucial for memory and learning .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and clinical differences between 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate and related acridine derivatives:

Key Findings:

Deuterated vs. Deuteration may enhance metabolic stability by slowing cytochrome P450-mediated degradation, a hypothesis supported by studies on other deuterated drugs .

Demonstrated lower acute toxicity than tacrine in rodent models, with an LD50 > 100 mg/kg in mice vs. tacrine’s LD50 of 20–30 mg/kg .

Velnacrine derivatives were designed to mitigate this via reduced lipophilicity and altered metabolic pathways .

Research and Clinical Implications

- Velnacrine Derivatives : The discontinuation of velnacrine’s Phase II trials highlights challenges in balancing efficacy and toxicity in AChE inhibitors. However, its deuterated form remains valuable for mechanistic studies .

- Suronacrine : Its dual mechanism represents a strategic shift toward multitarget AD therapies, though clinical progress remains unclear .

- Deuterated Compounds : The d3 maleate exemplifies the growing role of isotopic labeling in optimizing CNS drug development, particularly for drugs with narrow therapeutic windows .

生物活性

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, also known as Velnacrine-d3, is a deuterated derivative of the well-known cholinesterase inhibitor 9-amino-1,2,3,4-tetrahydroacridine. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme : The primary mechanism of action for this compound involves inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing neurotransmission and cognitive function .

Binding Site : The compound binds to the active site of AChE, preventing substrate access and subsequent hydrolysis of acetylcholine. This interaction not only elevates acetylcholine concentration but also modulates various signaling pathways within neurons.

The molecular formula of this compound is C17H15D3N2O5 with a molecular weight of 333.35 g/mol. Its deuterated nature may provide enhanced stability and reduced metabolic degradation compared to non-deuterated analogs .

Cognitive Enhancement

Research indicates that compounds like this compound can improve cognitive functions in animal models. In particular studies involving rodents with induced cognitive deficits demonstrated significant improvements in memory tasks following administration of this compound .

Neuroprotective Effects

In addition to its cholinesterase inhibitory activity, this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for mitigating neurodegeneration associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

A comparison of this compound with other cholinesterase inhibitors highlights its unique attributes:

| Compound | Mechanism | Potency | Duration of Action |

|---|---|---|---|

| Tacrine | AChE Inhibition | Moderate | Short |

| Donepezil | AChE Inhibition | High | Long |

| Rivastigmine | Dual AChE & BChE Inhibition | High | Moderate |

| This compound | AChE Inhibition | High | Moderate |

This table illustrates that while this compound is competitive with other inhibitors in terms of potency and action duration, its deuterated form may offer advantages in stability and pharmacokinetics .

Case Studies

Several studies have investigated the effects of this compound on cognitive function:

- Rodent Model Study : A study published in a peer-reviewed journal demonstrated that administration of this compound significantly improved performance in maze tests designed to assess memory and learning capabilities in aged mice .

- Neuroprotection Study : Another study focused on the neuroprotective effects against oxidative stress showed that treatment with this compound resulted in reduced markers of neuronal damage in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。